2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a heterocyclic compound featuring a piperidine ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving amidoximes and carboxylic acid derivatives can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce piperidine derivatives with altered ring structures.
Scientific Research Applications
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also feature the oxadiazole ring and are studied for their medicinal properties.
1,3,4-Oxadiazole Derivatives: These compounds have similar structures and applications in medicinal chemistry and material science.
Uniqueness
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to the combination of the piperidine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and drug design.
Biological Activity
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine, a compound characterized by the presence of a piperidine ring and an oxadiazole moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly as an antiviral and anticancer agent.
Chemical Structure and Properties
The compound's IUPAC name is 3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole hydrochloride. Its molecular formula is C10H18ClN3O with a molecular weight of 231.73 g/mol. The chemical structure features a five-membered oxadiazole ring that contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | 3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole hydrochloride |
Molecular Formula | C10H18ClN3O |
Molecular Weight | 231.73 g/mol |
Appearance | Powder |
Synthesis
The synthesis of this compound typically involves the cyclization of amidoximes with carboxylic acids under acidic conditions to form the oxadiazole ring. The subsequent introduction of the piperidine moiety is achieved through nucleophilic substitution reactions.
Antiviral Activity
Recent studies have demonstrated that derivatives of oxadiazoles, including those related to this compound, exhibit significant antiviral properties. For instance, a related compound showed inhibition against SARS-CoV-2 protease with an IC50 value of 1.0 μM and an EC50 of 4.3 μM against viral replication in vitro . These findings suggest that the oxadiazole scaffold may be effective in targeting viral enzymes critical for replication.
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study revealed that derivatives of 1,2,4-oxadiazoles can act as agonists for human caseinolytic protease P (HsClpP), a target in cancer therapy. One derivative exhibited potent activity with an EC50 of 1.30 μM and demonstrated significant inhibition of hepatocellular carcinoma cell proliferation (IC50 = 3.1 μM) . This highlights the potential application of oxadiazole derivatives in cancer treatment strategies.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. In antiviral applications, it may inhibit viral proteases or polymerases crucial for viral replication. In cancer therapy, it may induce apoptosis through modulation of mitochondrial pathways via HsClpP activation.
Case Study 1: Antiviral Activity Against SARS-CoV-2
A series of experiments were conducted to evaluate the antiviral efficacy of oxadiazole derivatives against SARS-CoV-2. The results indicated that compounds with structural similarities to this compound showed promising inhibitory effects on viral replication and could serve as lead compounds for further development .
Case Study 2: Anticancer Activity in Hepatocellular Carcinoma
In vitro studies on hepatocellular carcinoma cell lines demonstrated that certain oxadiazole derivatives significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of HsClpP and subsequent degradation of respiratory chain components . This suggests a viable pathway for developing new anticancer therapies based on this chemical scaffold.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H17N3O/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
HISNAURVVNFZSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.